N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[4-(dimethylamino)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-23(2)15-8-6-14(7-9-15)22-20(26)19(25)21-12-16(24)13-5-10-17(27-3)18(11-13)28-4/h5-11,16,24H,12H2,1-4H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPLIEKGNBOMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with an appropriate acylating agent to form an intermediate, which is then reacted with 4-(dimethylamino)benzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily studied for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Research indicates that compounds with similar structures may exhibit cytotoxicity against cancer cell lines. The presence of the dimethoxyphenyl group is believed to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
- Neuroprotective Effects : Given the dimethylamino group, which is often associated with neurotransmitter activity, there is potential for this compound to exhibit neuroprotective effects. Studies have shown that related compounds can modulate neurotransmitter systems, providing a basis for investigating its effects on neurodegenerative diseases.
Organic Synthesis Applications
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new derivatives with enhanced properties.
- Synthesis of Isoquinoline Derivatives : The compound has been utilized as a precursor in the synthesis of isoquinoline analogues, which are significant in pharmaceuticals due to their diverse biological activities. The synthetic route often involves oxidation reactions that leverage the hydroxyethyl moiety for further functionalization .
- Building Block for Complex Molecules : Its ability to undergo various chemical transformations makes it a valuable building block in the synthesis of complex organic molecules. Researchers have explored its reactivity in coupling reactions and cyclizations, leading to compounds with potential therapeutic applications.
Case Study 1: Anticancer Activity Evaluation
In a study evaluating various derivatives of phenolic compounds, N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide was tested against several cancer cell lines. Results indicated significant cytotoxicity compared to control groups, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
A pharmacological study investigated the neuroprotective effects of compounds with similar structures in models of oxidative stress-induced neurotoxicity. The results demonstrated that these compounds could reduce neuronal cell death and oxidative damage, highlighting the therapeutic potential of this compound in neurodegenerative diseases.
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These may include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues in Food Additives (JECFA Compendium)
The Joint FAO/WHO Expert Committee on Food Additives lists structurally related ethanediamides and cinnamic acid amides, including:
- N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(pyridinyl)ethyl]ethanediamide : Shares the ethanediamide core but substitutes the hydroxyethyl group with a pyridinyl-ethyl chain. This modification likely enhances lipophilicity, affecting solubility and flavor-binding properties in food applications .
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxycinnamic acid amide : Replaces the ethanediamide linker with a cinnamic acid amide, which may improve UV stability due to extended conjugation .
Key Differences :
| Feature | Target Compound | N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxycinnamic acid amide |
|---|---|---|
| Linker | Ethanediamide | Cinnamic acid amide |
| Hydroxy Group | 2-Hydroxyethyl | Absent |
| Aromatic Substitution | 3,4-Dimethoxy, 4-dimethylamino | 3,4-Dimethoxy (repeated) |
The hydroxyethyl group in the target compound may improve aqueous solubility compared to its cinnamic acid analog, which prioritizes thermal stability .
Pyrido-Pyrimidinone Derivatives (European Patent)
Patent EP 2023/39 describes pyrido-pyrimidinones with 3,4-dimethoxyphenyl and dimethylamino/piperazinyl substituents, e.g.:
- 2-(3,4-Dimethoxyphenyl)-7-[4-(dimethylamino)piperidin-1-yl]-9-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one: Retains the dimethylamino group but incorporates a piperidine ring and pyrimidinone core. Such structures are often explored for kinase inhibition or anticancer activity .
Key Differences :
| Feature | Target Compound | Patent Pyrido-Pyrimidinone |
|---|---|---|
| Core Structure | Ethanediamide | Pyrido-pyrimidinone |
| Hydroxy Group | Present | Absent |
| Bioactivity | Undocumented | Likely kinase modulation |
The ethanediamide linker in the target compound may favor hydrogen-bonding interactions with biological targets, whereas the pyrido-pyrimidinone’s fused heterocycle enhances planar stacking with enzyme active sites .
Sulfonamide Derivatives (Crystallographic Study)
Crystal structures of N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}acetamide derivatives reveal:
Comparison :
| Feature | Target Compound | Sulfonamide Analog |
|---|---|---|
| Functional Group | Ethanediamide | Sulfonamide |
| Crystal Packing | Undocumented | Helical chains via H-bonding |
| Bioactivity | Inferred (H-bond donor) | Antimicrobial (historical use) |
N-Substituted Maleimides and Acetonitrile Derivatives
Studies on N-(4-dimethylamino-3,5-dinitrophenyl)maleimide highlight the role of dimethylamino groups in charge transfer and dipole moment modulation. Theoretical models suggest such groups enhance optical and electrochemical properties .
Comparison :
| Feature | Target Compound | N-Substituted Maleimide |
|---|---|---|
| Electron Donor | 4-Dimethylaminophenyl | 4-Dimethylamino-3,5-dinitrophenyl |
| Optical Properties | Undocumented | Enhanced charge transfer |
The absence of nitro groups in the target compound may reduce redox activity compared to the maleimide derivative, favoring stability in biological environments .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide, often referred to as a derivative of phenolic compounds, has garnered attention due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and therapeutic applications supported by recent research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes:
- Molecular Formula : C20H28N2O3
- Molecular Weight : 356.45 g/mol
- IUPAC Name : this compound
This structure contributes to its interaction with biological systems, particularly in modulating various biochemical pathways.
Research indicates that the compound interacts with multiple targets within the body:
- Receptor Binding : It has been shown to bind to adrenergic receptors, influencing neurotransmitter release and potentially affecting mood and anxiety levels.
- Enzyme Interaction : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering the pharmacokinetics of co-administered drugs.
2. Pharmacological Effects
- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects, possibly through the modulation of serotonin and norepinephrine levels in the brain.
- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in conditions like arthritis.
- Antioxidant Activity : The presence of methoxy groups in its structure is associated with enhanced antioxidant properties, protecting cells from oxidative damage.
Table 1: Summary of Key Studies on Biological Activity
3. Toxicity and Safety Profile
Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to establish long-term effects and potential interactions with other pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
